1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(4-nitrophenoxy)ethanone
Description
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(4-nitrophenoxy)ethanone is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a nitrophenoxy group, making it a versatile molecule for various applications.
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(4-nitrophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-26-18-5-3-2-4-17(18)20-10-12-21(13-11-20)19(23)14-27-16-8-6-15(7-9-16)22(24)25/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWDHWXKQJYOGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(4-nitrophenoxy)ethanone typically involves the reaction of 1-(2-methoxyphenyl)piperazine with 4-nitrophenoxyacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(4-nitrophenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-(4-nitrophenoxy)ethanone.
Reduction: Formation of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(4-aminophenoxy)ethanone.
Substitution: Formation of various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(4-nitrophenoxy)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(4-nitrophenoxy)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptors in the central nervous system. This binding can modulate the activity of these receptors, leading to various physiological effects. Additionally, the nitrophenoxy group can participate in redox reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but lacks the nitrophenoxy group.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Similar piperazine structure with different substituents.
4-(2-Methoxyphenyl)piperazin-1-yl)propan-1-ol: Similar piperazine structure with a different functional group.
Uniqueness
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(4-nitrophenoxy)ethanone is unique due to the presence of both the methoxyphenyl and nitrophenoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
